
Deferoxaminmesilat
Übersicht
Beschreibung
Deferoxamin-Mesylat ist ein Chelatbildner, der hauptsächlich zur Behandlung akuter Eisen- oder Aluminiumtoxizität eingesetzt wird. Es ist ein Derivat von Deferoxamin, einem Naturstoff, der aus dem Bakterium Streptomyces pilosus isoliert wurde. Deferoxamin-Mesylat bindet freies Eisen und Aluminium im Blutstrom und bildet stabile Komplexe, die über die Nieren ausgeschieden werden .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von Deferoxamin-Mesylat umfasst mehrere Stufen. Zuerst wird Deferoxamin B aus der Fermentationsbrühe von Streptomyces pilosus isoliert. Das Deferoxamin B wird dann durch eine Reihe von Reinigungsschritten, einschließlich Chromatographie auf Adsorptionsharz, Fällung und Kristallisation, in sein Mesylatsalz umgewandelt .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Deferoxamin-Mesylat durch Rekonstitution von Deferoxamin-Mesylat für die Injektion hergestellt. Dies beinhaltet das Auflösen der Verbindung in einem geeigneten Lösungsmittel und die weitere Verdünnung für die intravenöse Infusion .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
1.1 Iron Overload and Toxicity Management
Deferoxamine mesylate is primarily indicated for the treatment of conditions associated with excess iron, such as:
- Hemochromatosis : A genetic disorder leading to excessive iron absorption.
- Iron Overload from Blood Transfusions : Common in patients with thalassemia or sickle cell disease.
- Aluminum Toxicity : Particularly relevant in patients undergoing dialysis.
The compound binds free iron in the bloodstream, facilitating its excretion through urine, thereby reducing tissue damage associated with iron overload .
1.2 Neuroprotection After Intracerebral Hemorrhage
Recent studies indicate that deferoxamine mesylate may play a significant role in neuroprotection following intracerebral hemorrhage (ICH). A multicenter phase 2 trial assessed its safety and efficacy in patients with ICH. Results suggested that deferoxamine mesylate could slow hematoma absorption and reduce edema, although further investigations are necessary to confirm these findings .
- Clinical Trial Findings :
Research Applications
2.1 Role in Neurodegenerative Disorders
Deferoxamine mesylate has been explored for its potential in treating neurodegenerative diseases by mitigating oxidative stress and iron-induced neuronal damage. Studies have demonstrated its protective effects against ferroptosis (a form of regulated cell death) in neuronal cells, suggesting a promising avenue for conditions like Alzheimer's and Parkinson's disease .
2.2 Wound Healing and Radiation-Induced Injury
Recent research highlights deferoxamine's potential in treating chronic wounds and radiation-induced soft tissue injuries due to its angiogenic and antioxidant properties. Animal models have shown that deferoxamine treatment improves blood flow and collagen structure in damaged tissues . This suggests that it may enhance recovery from radiation therapy by promoting tissue repair mechanisms.
- Mechanism of Action :
Case Studies
Wirkmechanismus
Target of Action
Deferoxamine mesylate primarily targets trivalent (ferric) iron and tissue-bound aluminum . It has a strong affinity for these metals, which play crucial roles in various biochemical processes. In conditions of iron or aluminum overload, these metals can cause toxicity, leading to damage in various organs and tissues .
Mode of Action
Deferoxamine mesylate acts as a chelating agent . In the context of iron toxicity, it binds to trivalent (ferric) iron, forming a stable complex known as ferrioxamine . This complex is then eliminated via the kidneys . Approximately 100 mg of deferoxamine is capable of binding around 8.5 mg of trivalent (ferric) iron .
In the case of aluminum toxicity, deferoxamine binds to tissue-bound aluminum to form aluminoxamine , another stable, water-soluble complex .
Biochemical Pathways
The formation of the ferrioxamine and aluminoxamine complexes prevents the iron and aluminum from entering into further chemical reactions . This effectively interrupts the biochemical pathways that would otherwise lead to the production of harmful reactive oxygen species and other damaging compounds .
Pharmacokinetics
Deferoxamine mesylate is metabolized principally by plasma enzymes . Some of the drug is also excreted in the feces via the bile . The elimination of deferoxamine follows a biphasic pattern, with a first rapid phase half-life of 1 hour and a second slow phase half-life of 6 hours .
Result of Action
By chelating excess iron and aluminum, deferoxamine mesylate reduces the damage done to various organs and tissues, such as the liver . This can help to alleviate the symptoms of conditions like iron overload, aluminum toxicity, and certain types of anemia that require many blood transfusions .
Action Environment
The action of deferoxamine mesylate can be influenced by various environmental factors. For instance, the rate of complex formation is pH-dependent, being most rapid at acidic pH . Additionally, the drug’s efficacy can be affected by the patient’s renal function, as the complexes are primarily eliminated via the kidneys .
Biochemische Analyse
Biochemical Properties
Deferoxamine mesylate acts by binding free iron or aluminum in the bloodstream and enhancing its elimination in the urine . It forms iron complexes and is used as a chelating agent . It binds to Fe (III) and many other metal cations . It chelates iron only in the +3 oxidation state, not +2 oxidation state .
Cellular Effects
Deferoxamine mesylate has a significant impact on various types of cells and cellular processes. By removing excess iron or aluminum, it reduces the damage done to various organs and tissues, such as the liver . It also upregulates HIF-1α levels with good antioxidant activity .
Molecular Mechanism
The mechanism of action of deferoxamine mesylate involves binding trivalent (ferric) iron, forming ferrioxamine, a stable complex which is eliminated via the kidneys . 100 mg of deferoxamine is capable of binding approximately 8.5 mg of trivalent (ferric) iron .
Temporal Effects in Laboratory Settings
Deferoxamine mesylate is metabolized principally by plasma enzymes, but the pathways have not yet been defined . Some is also excreted in the feces via the bile . It has a biphasic elimination pattern in healthy volunteers with a first rapid phase half life of 1 hour and a second slow phase half-life of 6 hours .
Dosage Effects in Animal Models
The effects of deferoxamine mesylate vary with different dosages in animal models . It is used to treat acute iron or aluminum toxicity in certain patients . Also, it is used in certain patients with anemia who must receive many blood transfusions .
Metabolic Pathways
Deferoxamine mesylate is involved in the metabolic pathways that deal with iron and aluminum toxicity . It interacts with these metals, forming stable complexes that are then eliminated from the body .
Transport and Distribution
Deferoxamine mesylate is transported and distributed within cells and tissues via the bloodstream . It binds to free iron or aluminum in the bloodstream, forming stable complexes that are then eliminated via the kidneys .
Subcellular Localization
The subcellular localization of deferoxamine mesylate is not specific as it is distributed throughout the body via the bloodstream . Its activity is not confined to a specific compartment or organelle within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of deferoxamine mesylate involves multiple stages. Initially, deferoxamine B is isolated from the fermentation broth of Streptomyces pilosus. The deferoxamine B is then converted to its mesylate salt through a series of purification steps, including chromatography on adsorption resin, precipitation, and crystallization .
Industrial Production Methods: In industrial settings, deferoxamine mesylate is produced by reconstituting deferoxamine mesylate for injection. This involves dissolving the compound in a suitable solvent and further diluting it for intravenous infusion .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Deferoxamin-Mesylat durchläuft hauptsächlich Chelatbildungsreaktionen.
Häufige Reagenzien und Bedingungen: Der Chelatbildungsprozess findet typischerweise unter physiologischen Bedingungen statt, wobei Deferoxamin-Mesylat an freies Eisen oder Aluminium im Blutstrom bindet. Die Reaktion wird durch das Vorhandensein von Hydroxamsäuregruppen im Molekül erleichtert, die eine hohe Affinität zu Metallionen haben .
Hauptprodukte, die gebildet werden: Die Hauptprodukte dieser Reaktionen sind Ferrioxamin und Aluminoxamin, stabile, wasserlösliche Komplexe, die über die Nieren ausgeschieden werden .
Vergleich Mit ähnlichen Verbindungen
Deferasirox: Another iron chelator used to treat chronic iron overload.
Deferiprone: An oral iron chelator used for the treatment of iron overload in thalassemia patients.
Uniqueness: Deferoxamine mesylate is unique in its ability to form stable complexes with both iron and aluminum, making it versatile for treating both iron and aluminum toxicity. Its high affinity for trivalent iron and aluminum, combined with its ability to be administered via multiple routes (intramuscular, intravenous, and subcutaneous), sets it apart from other chelating agents .
Biologische Aktivität
Deferoxamine mesylate (DFO) is a hexadentate iron chelator that plays a significant role in various biological activities, particularly in the context of iron overload conditions and neuroprotection. This article explores its biological activity, efficacy in clinical settings, and underlying mechanisms.
Overview of Deferoxamine Mesylate
Chemical Structure and Properties:
- Chemical Name: N4-[5-[[4-[[5-(Acetylhydroxyamino)pentyl]amino-1,4-dioxobutyl]hydroxyamino]pentyl]-N-(5-aminopentyl)-1-N-hydroxybutanediamide methanesulfonate.
- Molecular Formula: C25H48N6O8S.
DFO is primarily used to treat iron overload in conditions such as thalassemia major and sickle cell disease, where repeated blood transfusions lead to excess iron accumulation. It also exhibits potential therapeutic effects in neurological disorders and conditions involving oxidative stress.
- Iron Chelation:
- Neuroprotective Effects:
- Hypoxia Mimetic:
Efficacy in Intracerebral Hemorrhage (ICH)
A multicenter, randomized controlled trial investigated the safety and efficacy of DFO in patients with spontaneous ICH. The study involved 294 participants who received either DFO (32 mg/kg/day) or a placebo for three days post-hemorrhage onset.
- Primary Outcome: Good clinical outcome defined by a modified Rankin Scale score of 0-2 at day 90.
- Results:
- In the DFO group, 34% achieved favorable outcomes compared to 33% in the placebo group, indicating no significant difference (adjusted absolute risk difference: 0.6%) .
- Serious adverse events were reported in 27% of the DFO group versus 33% in the placebo group, suggesting a comparable safety profile .
Impact on Edema and Hematoma Absorption
Another study focused on the effects of DFO on edema following ICH. The results indicated:
- Relative Edema Volume: Significantly lower in the DFO group compared to controls on days 4, 8, and 15 post-treatment (P < 0.05).
- Hematoma Absorption: Slower in the control group compared to those receiving DFO, suggesting a potential role for DFO in managing post-hemorrhagic complications .
Data Summary
Study Focus | Outcome Measure | DFO Group Results | Control Group Results |
---|---|---|---|
ICH Clinical Trial | Good clinical outcome (mRS score) | 34% achieved mRS score 0-2 | 33% achieved mRS score 0-2 |
Edema Post-ICH | Relative edema volume | Lower at days 4, 8, 15 (P < 0.05) | Higher relative edema volume |
Hematoma Absorption | Relative absorption rates | Slower absorption | Faster absorption |
Eigenschaften
IUPAC Name |
N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48N6O8.CH4O3S/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;1-5(2,3)4/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDIJAWJANBQLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52N6O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037649 | |
Record name | Deferoxamine mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6037649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138-14-7 | |
Record name | Deferoxamine mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deferoxamine mesylate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deferoxamine mesylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756718 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Deferoxamine mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6037649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Deferoxamine mesilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.832 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEFEROXAMINE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9TKO7EO6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.